(2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one
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Overview
Description
The compound (2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolidinone ring, a pyrrole moiety, and a methoxyphenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2,5-dimethylpyrrole to form an intermediate, which is then reacted with phenylisothiocyanate and propylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using reagents like hydrobromic acid or sodium ethoxide .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Hydrobromic acid in acetic acid.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and ethers.
Scientific Research Applications
(2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
- Methyl (2Z)-2-[(4-methoxyphenyl)imino]-4-(4-nitrophenyl)-4-oxobutanoate
- N-((Z)-2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide
Uniqueness
(2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one: stands out due to its unique combination of functional groups and its potential for diverse chemical reactions and applications .
Properties
Molecular Formula |
C26H27N3O2S |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
(5Z)-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-phenylimino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O2S/c1-5-15-28-25(30)24(32-26(28)27-21-9-7-6-8-10-21)17-20-16-18(2)29(19(20)3)22-11-13-23(31-4)14-12-22/h6-14,16-17H,5,15H2,1-4H3/b24-17-,27-26? |
InChI Key |
XMTUERJUKQHQAP-SIFMURAYSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)/SC1=NC4=CC=CC=C4 |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)SC1=NC4=CC=CC=C4 |
Origin of Product |
United States |
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